2-Tert-butyl-6-(cyclopropylmethyl)phenol
Description
2-Tert-butyl-6-(cyclopropylmethyl)phenol is a phenolic compound featuring a tert-butyl group at the 2-position and a cyclopropylmethyl substituent at the 6-position of the aromatic ring. This structural arrangement confers unique steric and electronic properties, making it relevant in pharmacological and materials science applications.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-tert-butyl-6-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)12-6-4-5-11(13(12)15)9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
InChI Key |
DQEUFHGLVOIOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-(cyclopropylmethyl)phenol typically involves the alkylation of phenol with tert-butyl and cyclopropylmethyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The cyclopropylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of solid-supported catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
2-Tert-butyl-6-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Research Findings
Pharmacological Activity
- Larger substituents (e.g., tert-butyl) on the phenol ring enhance receptor binding affinity but may reduce metabolic clearance .
Analytical Characterization
- Crystal structure analyses (e.g., ) highlight intramolecular hydrogen bonding in similar tert-butyl phenols, stabilizing conformations critical for bioactivity.
- HR-EI-MS and NMR data () validate structural integrity in analogs, providing benchmarks for characterizing the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
